molecular formula C11H13BrN2 B6206350 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine CAS No. 1018592-93-2

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No. B6206350
CAS RN: 1018592-93-2
M. Wt: 253.1
InChI Key:
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Description

“2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine” is a compound that contains an indole nucleus, which is a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their broad range of chemical and biological properties . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their diverse biological activities . Various strategies have been developed for the synthesis of indole derivatives, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

Indole derivatives are generally white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific derivative. For example, some indole derivatives have been classified as having acute toxicity, skin irritation, serious eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves the reaction of 4-bromo-2-methyl-1H-indole with ethylamine in the presence of a reducing agent to form the intermediate 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-ol, which is then converted to the final product through a dehydration reaction using a dehydrating agent.", "Starting Materials": [ "4-bromo-2-methyl-1H-indole", "ethylamine", "reducing agent", "dehydrating agent" ], "Reaction": [ "Step 1: 4-bromo-2-methyl-1H-indole is reacted with ethylamine in the presence of a reducing agent to form the intermediate 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-ol.", "Step 2: The intermediate is then dehydrated using a dehydrating agent to form the final product, 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine." ] }

CAS RN

1018592-93-2

Product Name

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Molecular Formula

C11H13BrN2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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